N~2~-(4-chlorobenzyl)-N-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Description
N~2~-(4-chlorobenzyl)-N-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a glycinamide backbone substituted with a 4-chlorobenzyl group, a cycloheptyl group, and a 4-methylphenylsulfonyl group. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3S/c1-18-8-14-22(15-9-18)30(28,29)26(16-19-10-12-20(24)13-11-19)17-23(27)25-21-6-4-2-3-5-7-21/h8-15,21H,2-7,16-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCMWBSULZCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorobenzyl)-N-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the 4-chlorobenzyl group, cycloheptyl group, and 4-methylphenylsulfonyl group through various substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride, cycloheptylamine, and 4-methylphenylsulfonyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of N2-(4-chlorobenzyl)-N-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chlorobenzyl)-N-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted derivatives with new functional groups replacing the 4-chlorobenzyl group.
Scientific Research Applications
N~2~-(4-chlorobenzyl)-N-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N2-(4-chlorobenzyl)-N-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-(2-chlorobenzyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- **N~2~-(2-chlorobenzyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- **N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N~2~-(4-chlorobenzyl)-N-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of the cycloheptyl group, in particular, may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
